7-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromenone precursor.
Introduction of Methoxy Group: A methoxy group is introduced at the 7th position using methylation reactions, often employing reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Introduction of Pentafluoroethyl Group: The pentafluoroethyl group is introduced at the 2nd position through a nucleophilic substitution reaction. This can be achieved using pentafluoroethyl iodide or similar reagents under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group in the chromenone structure, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted chromenones with diverse functional groups.
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: Chromenone derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry:
Material Science: The compound’s fluorinated group imparts unique properties, making it useful in the development of advanced materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 7-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The methoxy and pentafluoroethyl groups contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
7-Methoxy-2-methylisoflavone: This compound shares the methoxy group at the 7th position but differs in the substituent at the 2nd position, which is a methyl group instead of a pentafluoroethyl group.
6-Methoxy-2-(3H)-benzoxazolone: Another similar compound with a methoxy group, but it has a benzoxazolone structure instead of a chromenone structure.
Uniqueness: 7-Methoxy-2-(pentafluoroethyl)-4H-chromen-4-one is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and potential biological activity, distinguishing it from other chromenone derivatives.
Properties
IUPAC Name |
7-methoxy-2-(1,1,2,2,2-pentafluoroethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F5O3/c1-19-6-2-3-7-8(18)5-10(20-9(7)4-6)11(13,14)12(15,16)17/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVXTYZBQVJDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348261 |
Source
|
Record name | 7-Methoxy-2-(pentafluoroethyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381697-82-1 |
Source
|
Record name | 7-Methoxy-2-(pentafluoroethyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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